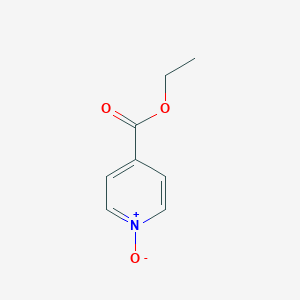

Ethyl isonicotinate 1-oxide

Overview

Description

Ethyl isonicotinate 1-oxide (CAS 14906-37-7) is a pyridine derivative with a 1-oxide functional group and an ethyl ester substituent at the 4-position of the aromatic ring. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . Key physical properties include a boiling point of 68–70°C and a predicted flash point of 345.8±15.0°C . The compound is typically stored at 2–8°C under dry, sealed conditions to ensure stability . It serves as a precursor in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its reactive ester and oxidized pyridine moieties.

Mechanism of Action

Ethyl isonicotinate 1-oxide, also known as ETHYL ISONICOTINATE N-OXIDE, is a chemical compound with the molecular formula C8H9NO3 . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biological Activity

Ethyl isonicotinate 1-oxide (EINO) is a heterocyclic compound derived from isonicotinic acid, characterized by its unique molecular structure that includes a pyridine ring with an ethyl group and an N-oxide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of EINO, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₉N₁O₂

- Molecular Weight : 167.16 g/mol

EINO's structure allows it to participate in various chemical reactions, including oxidation and salt formation with acids, which may enhance its biological activity.

Pharmacological Properties

Research indicates that compounds in the isonicotinate family, including EINO, exhibit significant antimicrobial and anti-inflammatory activities. The presence of the N-oxide group is believed to enhance these properties by improving interactions with biological targets such as enzymes and receptors involved in inflammatory processes or microbial resistance .

Table 1: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Inhibition of enzyme activity |

| Ethyl Isonicotinate | Low | Moderate | Disruption of cell membrane integrity |

| Isonicotinic Acid | High | Low | Inhibition of mycolic acid synthesis |

The biological activity of EINO can be attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : EINO has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may interfere with cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Antimicrobial Activity : Similar to isoniazid, EINO may exhibit bactericidal effects against Mycobacterium tuberculosis by disrupting cell wall synthesis through inhibition of essential enzymes .

Case Studies and Experimental Findings

- Cytotoxicity Studies : A study investigating the cytotoxic effects of EINO on cancer cell lines revealed that it possesses moderate cytotoxicity with an IC50 value greater than 100 µM against the MCF-7 breast cancer cell line. This suggests that while EINO has some cytotoxic effects, further modifications or combinations may enhance its efficacy .

- Photochemical Properties : Research has demonstrated that EINO can form complexes with metal ions that exhibit photoinduced cytotoxicity. These complexes have shown enhanced cytotoxic effects upon light exposure, indicating potential applications in photodynamic therapy .

- Comparative Analysis : In a comparative study involving related compounds, EINO was found to have higher lipophilicity compared to ethyl nicotinate, which correlated with increased cytotoxicity against certain cancer cell lines .

Potential Applications

Given its promising biological activities, EINO could serve as a lead compound for developing new therapeutic agents targeting:

- Infectious Diseases : Its antimicrobial properties make it a candidate for treating infections caused by resistant strains of bacteria.

- Cancer Therapy : The observed cytotoxicity against cancer cell lines suggests potential applications in oncology.

- Anti-inflammatory Drugs : Its ability to inhibit inflammatory pathways positions it as a candidate for developing anti-inflammatory medications.

Scientific Research Applications

Catalytic Applications

EINO has been investigated for its role in electron donor-acceptor (EDA) complexes, which are crucial for catalysis. Recent studies highlight the ability of EINO to facilitate radical generation under mild conditions through selective photoexcitation.

Case Study: EDA Complexes in Catalysis

- Research Focus : The study by McClain et al. demonstrated that EINO can form EDA complexes with various organic donors, leading to efficient radical reactions.

- Findings : The research showed that these complexes could undergo rapid fragmentation upon photoexcitation, overcoming limitations associated with back electron transfer. This advancement may expand the scope of synthetic methodologies involving EINO .

| Parameter | Value |

|---|---|

| Maximum Absorbance | 369 nm |

| Stoichiometry | 4:1 donor to acceptor |

| Reaction Medium | Acetonitrile |

Medicinal Chemistry

EINO is also being explored for its potential therapeutic applications. Its derivatives have shown promise in various biological activities, including antioxidant and antifungal properties.

Case Study: Antioxidant and Antifungal Activity

- Research Focus : A study synthesized an isonicotinate-derived meso-arylporphyrin characterized by its antioxidant and antifungal properties.

- Findings : Although the antioxidant activity was low, the compound exhibited moderate antifungal activity against several yeast strains, indicating potential applications in treating fungal infections .

| Activity Type | Result |

|---|---|

| Antioxidant Activity | Low |

| Antifungal Activity | Moderate |

| Tested Strains | C. albicans, C. glabrata, C. tropicalis |

Coordination Chemistry

EINO has been utilized in coordination chemistry to form complexes with transition metals, which can be applied in dye degradation processes.

Case Study: Coordination Complexes for Dye Degradation

- Research Focus : A study investigated new coordination complexes formed between EINO and Cd(II) or Co(II) ions.

- Findings : These complexes demonstrated significant catalytic activity for the degradation of Acid Blue 92 dye, showcasing EINO's potential in environmental applications .

| Metal Ion | Catalytic Activity |

|---|---|

| Cd(II) | High |

| Co(II) | Moderate |

Photodynamic Therapy

The unique properties of EINO derivatives make them suitable candidates for applications in photodynamic therapy (PDT), where compounds can act as photosensitizers.

Case Study: Photolysis and NO Release

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl isonicotinate 1-oxide with high purity?

this compound synthesis typically involves condensation reactions, such as microwave-assisted multicomponent reactions. For purity ≥95%, chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) is critical. Monitor reaction progress via TLC (Rf values: ~0.32–0.39 in ethyl acetate/methanol 80:20) and confirm purity via melting point analysis (e.g., 152–154°C) .

Q. How can researchers characterize the structural properties of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, diastereomeric complexes of analogous 1-oxide derivatives (e.g., phospholene oxides) are resolved using spiro-TADDOL ligands and crystallized in ethyl acetate. SHELX software (e.g., SHELXL for refinement) is recommended for analyzing crystallographic data .

Q. What solvents and conditions optimize recrystallization of this compound?

Ethyl acetate/hexane mixtures are effective for recrystallizing 1-oxide derivatives. For example, slow evaporation of ethyl acetate solutions at 40°C under reduced pressure (15–25 mm Hg) yields high-purity crystals. Avoid polar solvents like methanol, which may reduce yield due to excessive solubility .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound analogs be achieved?

Chiral resolution requires TADDOL derivatives (e.g., spiro-TADDOL) in solvent systems like ethyl acetate/hexane. For racemic 1-oxide phospholenes, a 1:1 molar ratio of spiro-TADDOL to substrate in hot ethyl acetate, followed by hexane-induced precipitation, yields diastereomeric complexes. Subsequent recrystallization (3×) and column chromatography achieve enantiomers with ≥95% ee .

Q. What experimental strategies address contradictory data in reaction yields for 1-oxide derivatives?

Contradictions in yield (e.g., 70% vs. 94% in scaled-up reactions) often stem from solvent polarity and scaling effects. Use statistical design of experiments (DoE) to test variables: solvent ratios (ethyl acetate/hexane vs. ethanol), temperature (40–60°C), and stoichiometry. Validate via HPLC or NMR to identify side products .

Q. How does this compound participate in radical-mediated reactions?

Ethyl isonicotinate N-oxide acts as an electron acceptor in electron donor-acceptor (EDA) complexes. Under photoexcitation (e.g., UV light), it generates trifluoromethyl radicals from trifluoroacetic anhydride (TFAA). Monitor radical intermediates via ESR spectroscopy and optimize light intensity/wavelength for reproducibility .

Q. What methodologies ensure reproducibility in crystallographic studies of 1-oxide derivatives?

Reproducible crystal growth demands strict control of stoichiometry (e.g., 1:1 substrate-ligand ratio) and solvent evaporation rates. For example, X-ray-quality crystals of phospholene 1-oxide-TADDOL complexes form only with excess substrate in ethyl acetate. Document parameters (temperature, humidity) to mitigate batch variability .

Q. Data Analysis and Reporting

Q. How should researchers document synthetic procedures for this compound to meet reproducibility standards?

Include:

- Solvent gradients (e.g., ethyl acetate: 0%→100% in 20 fractions).

- Pressure/temperature profiles (e.g., 25 mm Hg at 40°C).

- Crystallographic data (CCDC deposition numbers).

- Raw spectral data (e.g., NMR δ-values, IR peaks) in supplementary materials .

Q. What statistical methods are recommended for analyzing conflicting spectroscopic data?

Apply multivariate analysis (e.g., PCA) to NMR/IR datasets. For unresolved peaks, use deconvolution software (e.g., MestReNova) and cross-validate with high-resolution mass spectrometry (HRMS). Report confidence intervals for quantitative results .

Q. Experimental Design

Q. How can researchers design a robust study to investigate the biological activity of this compound derivatives?

Follow PICOT framework:

- P (Population): Cell lines or enzyme targets (e.g., kinases).

- I (Intervention): Derivative concentration (e.g., 1–100 μM).

- C (Comparison): Positive controls (e.g., known inhibitors).

- O (Outcome): IC50 values via dose-response curves.

- T (Time): Incubation periods (e.g., 24–72 hrs). Validate with triplicate assays .

Q. What steps mitigate bias in data collection for 1-oxide derivative studies?

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected 1-Oxide Derivatives

Key Insights :

- Positional Isomerism : this compound (4-position ester) and ethyl pyridine-3-carboxylate 1-oxide (3-position ester) exhibit distinct electronic and steric effects due to substituent placement. The 4-position in isonicotinate derivatives enhances resonance stabilization, whereas 3-substituted analogs may display altered reactivity .

- Heterocyclic Core: Quinoline 1-oxides (e.g., 2-methoxy-4-nitroquinoline 1-oxide) feature a fused benzene ring, increasing aromaticity and stability compared to pyridine-based analogs .

Physical and Chemical Properties

Table 2: Physical Properties of 1-Oxide Derivatives

Key Insights :

- Melting Points: Quinoline derivatives exhibit higher melting points (146–178°C) due to extended aromaticity and intermolecular hydrogen bonding .

- Solubility: this compound and its methyl analog are soluble in polar organic solvents (e.g., methanol, ethyl acetate), while quinoline derivatives require specific solvent mixtures for recrystallization .

Table 3: Reactivity and Yields in Alkylation Reactions

Key Insights :

- Substituent Effects : Electron-releasing groups (e.g., formyl) improve reaction yields in methoxylation compared to electron-withdrawing groups (e.g., nitro) .

- Synthetic Limitations: Alkylation of pyridine 1-oxides with carbanions (e.g., ethyl cyanoacetate) often fails due to poor nucleophilic displacement, as observed in 4-nitro-β-picoline 1-oxide reactions .

Properties

IUPAC Name |

ethyl 1-oxidopyridin-1-ium-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWRGNWJVVSVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395308 | |

| Record name | Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-37-7 | |

| Record name | Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.